molecular formula C12H24N2O3S B2415506 N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797692-79-5

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2415506
CAS No.: 1797692-79-5
M. Wt: 276.4
InChI Key: FJIVHAJYMVFHPQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Sulfonylation: The isobutylsulfonyl group can be introduced through sulfonylation reactions using isobutyl sulfonyl chloride or sulfonic acid derivatives.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, activator, or modulator of these targets, affecting various biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-3-(methylsulfonyl)azetidine-1-carboxamide
  • N-(tert-butyl)-3-(ethylsulfonyl)azetidine-1-carboxamide
  • N-(tert-butyl)-3-(propylsulfonyl)azetidine-1-carboxamide

Uniqueness

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to the presence of the isobutylsulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness can influence its interactions with molecular targets, its stability, and its suitability for various applications compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-9(2)8-18(16,17)10-6-14(7-10)11(15)13-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVHAJYMVFHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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